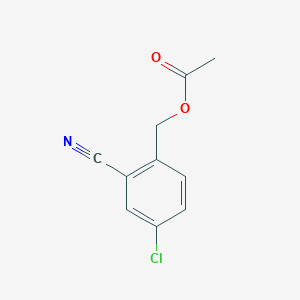

(4-Chloro-2-cyanophenyl)methyl acetate

Description

Properties

IUPAC Name |

(4-chloro-2-cyanophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARHIRHASQFDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Isomeric Complexity: A Technical Guide to the Characterization of (4-Chloro-2-cyanophenyl)methyl acetate and its Congeners

Preamble: Addressing a Gap in the Chemical Literature

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular entities is paramount. This guide addresses the characterization of (4-Chloro-2-cyanophenyl)methyl acetate, a compound of potential interest in drug discovery and materials science. However, a comprehensive search of the existing chemical literature and commercial databases reveals a notable absence of specific experimental data for this exact isomer.

This reality necessitates a scientifically rigorous approach that leverages data from closely related, commercially available isomers to provide a robust framework for the characterization of the title compound. This guide will therefore focus on two key objectives:

-

A detailed, evidence-based characterization of the commercially available isomer, Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9). This will serve as a practical, real-world example of the analytical workflow for this class of compounds.

-

A theoretical, yet scientifically grounded, characterization of the target compound, (4-Chloro-2-cyanophenyl)methyl acetate. This will be achieved by extrapolating from the data of its isomers and applying fundamental principles of analytical chemistry.

This dual approach ensures that this guide is not only a repository of existing knowledge but also a predictive tool for researchers working with this and similar molecular scaffolds.

Part 1: Characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9)

Methyl 2-(2-chloro-4-cyanophenyl)acetate is a key structural isomer of the title compound and serves as our primary reference. Its availability from commercial suppliers allows for direct experimental characterization.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 2-(2-chloro-4-cyanophenyl)acetate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1261501-82-9 | |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| InChI Key | GINMVJXFKHWHPJ-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of cyanophenyl acetates generally involves the esterification of the corresponding cyanophenylacetic acid.[1] For Methyl 2-(2-chloro-4-cyanophenyl)acetate, a plausible synthetic route is the acid-catalyzed esterification of 2-(2-chloro-4-cyanophenyl)acetic acid with methanol.

Diagram of a potential synthetic workflow:

Caption: Synthetic workflow for Methyl 2-(2-chloro-4-cyanophenyl)acetate.

Experimental Protocol: Esterification

-

To a solution of 2-(2-chloro-4-cyanophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure Methyl 2-(2-chloro-4-cyanophenyl)acetate.[1]

Spectroscopic Characterization

1.3.1 ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, likely in the range of δ 7.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants between the protons.

-

Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons adjacent to the carbonyl group and the aromatic ring, likely in the range of δ 3.8-4.2 ppm.

-

Methyl Protons (-OCH₃) (3H): A singlet for the methyl ester protons will likely appear around δ 3.7-3.9 ppm.

1.3.2 ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm), including the carbon bearing the cyano group, the carbon bearing the chloro group, and the four CH carbons. The carbon attached to the cyano group will likely be in the downfield region of the aromatic signals.

-

Cyano Carbon (-C≡N): A signal around δ 115-120 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

1.3.3 Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.

1.3.4 Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 209, with a characteristic M+2 isotope peak for the presence of chlorine (approximately one-third the intensity of the M⁺ peak).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 178, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 150.

Safety and Handling

While specific hazard information for Methyl 2-(2-chloro-4-cyanophenyl)acetate is not detailed, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Part 2: Theoretical Characterization of (4-Chloro-2-cyanophenyl)methyl acetate

In the absence of experimental data, we can construct a theoretical profile of (4-Chloro-2-cyanophenyl)methyl acetate by applying our understanding of structure-property relationships and spectroscopic principles, using the characterized isomer as a reference.

Predicted Physicochemical Properties

The physicochemical properties of (4-Chloro-2-cyanophenyl)methyl acetate are expected to be very similar to its 2-chloro-4-cyano isomer.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₈ClNO₂ | Same as isomer |

| Molecular Weight | 209.63 g/mol | Same as isomer |

| Physical Form | Likely a white to off-white solid | Similar substituted benzenes are solids |

| Solubility | Soluble in common organic solvents | Expected based on structure |

Predicted Spectroscopic Data

The key difference in the spectra of (4-Chloro-2-cyanophenyl)methyl acetate compared to its isomer will arise from the different substitution pattern on the aromatic ring, which will influence the chemical shifts and coupling constants of the aromatic protons and carbons.

Diagram of the logical workflow for spectroscopic prediction:

Caption: Workflow for predicting spectroscopic data of the target compound.

2.2.1 ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The aromatic region will be the most informative in distinguishing between the isomers. For the 4-chloro-2-cyano isomer, we would expect:

-

One proton ortho to the cyano group, likely a doublet.

-

One proton ortho to the chloro group, also likely a doublet.

-

One proton meta to both substituents, likely a doublet of doublets. The chemical shifts will be influenced by the electron-withdrawing nature of both the cyano and chloro groups.

-

-

Methylene Protons (-CH₂-) (2H): A singlet, likely in a similar range to the known isomer (δ 3.8-4.2 ppm).

-

Methyl Protons (-OCH₃) (3H): A singlet, also in a similar range (δ 3.7-3.9 ppm).

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The number and types of signals will be the same as the known isomer, but the chemical shifts of the aromatic carbons will differ due to the different electronic environment. The relative positions of the signals for the carbons bearing the chloro and cyano groups will be a key diagnostic feature.

2.2.3 Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be very similar to that of the known isomer, as the key functional groups (cyano, ester, chloro-aromatic) are the same.

-

C≡N Stretch: ~2220-2240 cm⁻¹

-

C=O Stretch: ~1735-1750 cm⁻¹

-

C-O Stretch: ~1100-1300 cm⁻¹

-

C-Cl Stretch: ~600-800 cm⁻¹

2.2.4 Mass Spectrometry (MS) (Predicted)

The mass spectrum is predicted to be nearly identical to that of the known isomer, as they are constitutional isomers and will likely exhibit similar fragmentation patterns.

-

Molecular Ion (M⁺): m/z 209, with a prominent M+2 peak.

-

Major Fragments: m/z 178 and m/z 150.

Conclusion and Future Directions

This technical guide provides a comprehensive characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate based on available data and a predictive framework for the characterization of its isomer, (4-Chloro-2-cyanophenyl)methyl acetate. While the theoretical data presented for the title compound is based on sound scientific principles, experimental verification is essential.

Researchers interested in (4-Chloro-2-cyanophenyl)methyl acetate are encouraged to pursue its synthesis and to perform the analytical characterization outlined in this guide. The publication of such experimental data would be a valuable contribution to the chemical sciences community.

References

-

ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate. Retrieved from [Link]

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

PubChemLite. (n.d.). 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid. Retrieved from [Link]

-

Angene Chemical. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). [Cyano-(4-cyanophenyl)methyl] acetate. Retrieved from [Link]

-

MilliporeSigma. (n.d.). methyl 2-chloro-2-(4-cyanophenyl)acetate. Retrieved from [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide for Analytical Workflows

Executive Summary & Pharmacochemical Rationale

(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5), frequently referenced in literature as 4-chloro-2-cyanobenzyl acetate [1], is a highly versatile bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug development. With a molecular weight of 209.63 g/mol [1], the molecule features three distinct reactive sites that make it invaluable for modular synthesis:

-

Nitrile (-C≡N): Susceptible to controlled reduction (yielding primary benzylamines) or hydrolysis (yielding carboxylic acids).

-

Aryl Chloride (-Cl): A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

-

Acetoxymethyl Group (-CH₂OAc): Easily hydrolyzed to a benzylic alcohol or converted into a leaving group (e.g., bromide) for nucleophilic substitution.

Understanding the precise spectroscopic signature of this compound is critical for researchers conducting structural verification, reaction monitoring, and impurity profiling in synthetic workflows.

Standardized Analytical Workflows (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following analytical protocols incorporate internal validation mechanisms to prevent false positives and baseline drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

Internal Validation (Causality): The CDCl₃ must contain 0.03% (v/v) Tetramethylsilane (TMS). The TMS peak is set to exactly 0.00 ppm to lock the chemical shift scale. This internal standard negates external magnetic field drift. The residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as a secondary reference point.

-

Acquisition: Acquire ¹H NMR at 400 MHz (zg30 pulse sequence, 16 scans, 1 sec relaxation delay) and ¹³C NMR at 100 MHz (zgpg30 pulse sequence with proton decoupling, 1024 scans).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

-

Internal Validation (Causality): Prior to sample application, clean the crystal with LC-MS grade isopropanol and acquire a background scan (air). This actively subtracts atmospheric H₂O and CO₂ interferences, validating the baseline integrity for the sample scan.

-

Acquisition: 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 mg/mL.

-

Internal Validation (Causality): Prior to the run, the MS must be tuned using Perfluorotributylamine (PFTBA). PFTBA calibration ensures the mass axis is accurate across the target range and optimizes lens voltages, which is critical for verifying the exact 3:1 isotopic ratio of the chlorine atom.

-

Acquisition: Inject 1 µL (split ratio 1:50). Use a standard temperature ramp (100°C to 280°C at 15°C/min). Ionization via Electron Impact (EI) at 70 eV.

Multi-modal analytical workflow for structural verification of CAS 1432679-22-5.

Spectroscopic Data Analysis & Causality

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of the 1,2,4-trisubstituted benzene ring is governed by the competing electronic effects of its substituents. The -C≡N group exerts a strong electron-withdrawing effect via both resonance (-R) and induction (-I), significantly deshielding the ortho and para protons. Conversely, the -Cl atom is electronegative (-I) but donates electron density via resonance (+R), resulting in a net neutral or slightly shielding effect on its adjacent protons.

-

H-5 (Para to CN, Ortho to Cl): Experiences the strongest deshielding from the cyano group's -R effect, appearing furthest downfield as a doublet of doublets (~7.60 ppm) due to ortho coupling with H-6 and meta coupling with H-3.

-

H-3 (Ortho to CN, Ortho to Cl): Deshielded by the inductive effect of the adjacent cyano group, appearing as a doublet (~7.50 ppm) with a small meta coupling constant (J ≈ 2.1 Hz).

-

Benzylic Protons (-CH₂-): The adjacent ester oxygen strongly deshields these aliphatic protons, shifting them to ~5.25 ppm as a sharp singlet.

FT-IR Vibrational Modes

The IR spectrum is characterized by three highly diagnostic stretching frequencies. The nitrile (-C≡N) stretch appears as a sharp, distinct band at ~2230 cm⁻¹. Its frequency is slightly lowered from the typical aliphatic range (2250 cm⁻¹) due to conjugation with the aromatic ring. The ester carbonyl (C=O) stretch dominates the spectrum as a very strong band at ~1740 cm⁻¹, typical for aliphatic acetates.

Mass Spectrometry (EI) Fragmentation Mechanics

Under 70 eV electron impact, the molecule yields a distinct molecular ion[M]⁺• at m/z 209. Because of the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a corresponding [M+2]⁺• peak is observed at m/z 211[2]. The base peak is formed via the heterolytic cleavage of the benzylic C-O bond. The loss of the acetate radical (CH₃COO•, 59 Da) generates the highly stable 4-chloro-2-cyanobenzyl cation at m/z 150 (and 152 for the ³⁷Cl isotope). This cation is stabilized by extensive resonance delocalization across the aromatic system. An alternative pathway involves the loss of ketene (CH₂=C=O, 42 Da) via a cyclic transition state, a hallmark rearrangement for acetate esters.

Primary EI-MS fragmentation pathways for (4-Chloro-2-cyanophenyl)methyl acetate.

Data Summary Tables

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-5 | 7.60 | dd | 8.2, 2.1 | 1H | Aromatic CH (para to CN) |

| H-3 | 7.50 | d | 2.1 | 1H | Aromatic CH (ortho to CN) |

| H-6 | 7.42 | d | 8.2 | 1H | Aromatic CH (meta to CN) |

| -CH₂- | 5.25 | s | - | 2H | Benzylic CH₂ |

| -CH₃ | 2.15 | s | - | 3H | Acetyl CH₃ |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 170.5 | C=O | Ester carbonyl |

| 139.2 | C (quat) | Aromatic C1 (attached to CH₂OAc) |

| 134.3 | C (quat) | Aromatic C4 (attached to Cl) |

| 132.8 | CH | Aromatic C5 |

| 132.5 | CH | Aromatic C3 |

| 129.4 | CH | Aromatic C6 |

| 116.0 | C (quat) | Nitrile (-C≡N) |

| 113.4 | C (quat) | Aromatic C2 (attached to CN) |

| 63.0 | CH₂ | Benzylic carbon |

| 20.8 | CH₃ | Acetyl methyl |

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2230 | Medium, Sharp | Nitrile C≡N stretch |

| ~1740 | Strong | Ester C=O stretch |

| ~1225 | Strong | Ester C-O-C asymmetric stretch |

| ~1090 | Medium | Aryl C-Cl stretch |

| ~830 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Primary MS Fragmentation Ions (EI, 70 eV)

| m/z | Relative Abundance | Ion Identity | Fragmentation Pathway |

|---|---|---|---|

| 209 / 211 | ~20% | [M]⁺• | Molecular ion (³⁵Cl / ³⁷Cl) |

| 167 / 169 | ~45% | [M - 42]⁺• | Loss of ketene (CH₂=C=O) |

| 150 / 152 | 100% | [M - 59]⁺ | Loss of acetate radical (Base Peak) |

| 115 | ~30% | [M - 59 - 35]⁺ | Loss of Cl• from base peak |

References

-

Title: PubChemLite - 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid (C10H9ClN2O2) Source: PubChemLite / Université du Luxembourg (Reference for related 4-chloro-2-cyanophenyl MS adducts) URL: [Link][2]

Sources

The Definitive Technical Guide to (4-Chloro-2-cyanophenyl)methyl acetate (CAS 1432679-22-5): Synthesis, Structural Mechanics, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. (4-Chloro-2-cyanophenyl)methyl acetate , uniquely identified by CAS Number 1432679-22-5 [1], is a highly specialized, bifunctional building block. Often referred to by its synonym, 4-chloro-2-cyanobenzyl acetate [2], this compound provides an elegant scaffold for introducing the 4-chloro-2-cyanobenzyl pharmacophore into complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its dual-reactivity profile: the acetate group serves as a stable, yet easily removable protecting group for benzylic functionalization, while the cyano and chloro substituents offer critical binding interactions for kinase and allosteric enzyme inhibition[3][4]. This whitepaper dissects the structural causality, the critical nomenclature shifts during its synthesis, and a self-validating protocol for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical parameters of CAS 1432679-22-5 is the first step in predicting its behavior in organic synthesis and biological systems.

Table 1: Quantitative Chemical Identity

| Property | Value / Description |

| IUPAC Name | (4-chloro-2-cyanophenyl)methyl acetate |

| Common Synonyms | 4-chloro-2-cyanobenzyl acetate[1][2] |

| CAS Registry Number | 1432679-22-5[1] |

| Molecular Formula | C₁₀H₈ClNO₂[1] |

| Molecular Weight | 209.63 g/mol [5] |

| Structural Features | Benzyl ester, aryl chloride, aryl nitrile |

| Typical Physical State | Off-white to pale yellow solid/viscous liquid |

Structural Causality in Targeted Therapeutics

Why do drug discovery teams specifically target the 4-chloro-2-cyanobenzyl motif? The selection of these substituents is never arbitrary; it is rooted in strict structure-activity relationship (SAR) causality.

-

The Cyano Group (-CN): Positioned ortho to the benzylic linker, the cyano group acts as a potent, directional hydrogen-bond acceptor. In the development of PRMT5 inhibitors [3] and Macrophage Migration Inhibitory Factor (MIF) inhibitors [4], the nitrogen lone pair frequently engages the backbone amides of the target protein's hinge region. Furthermore, its strong electron-withdrawing nature modulates the electron density of the aromatic ring, increasing metabolic stability against CYP450-mediated oxidation.

-

The Chloro Group (-Cl): Positioned para to the benzylic linker, the chloro substituent drastically enhances the local lipophilicity (LogP). It is perfectly sized to slot into deep, hydrophobic sub-pockets (such as the selectivity pockets in mutant kinases), and it can participate in orthogonal halogen bonding with electron-rich residues (e.g., carbonyl oxygens) in the binding site.

-

The Acetate Moiety (-OAc): From a synthetic standpoint, the acetate is a strategic placeholder. It protects the benzylic position from unwanted side reactions during early-stage cross-couplings. When activated, it can be hydrolyzed to a benzyl alcohol and subsequently converted to a benzyl halide, serving as a highly reactive electrophile for SN2 coupling with amines or hydrazides[3].

Workflow of 4-chloro-2-cyanobenzyl scaffold activation and pharmacophore integration.

The Nomenclature Shift: A Critical Synthetic Pitfall

A hallmark of expertise in organic synthesis is anticipating nomenclature shifts that can lead to catastrophic procurement errors.

To synthesize (4-chloro-2-cyanophenyl)methyl acetate, one must start from 5-chloro-2-methylbenzonitrile (CAS 50712-70-4)[6]. Why does a "5-chloro" starting material yield a "4-chloro" product?

-

In the starting material (a benzonitrile), the cyano-bearing carbon is C1. The methyl group is at C2, and the chloro group is at C5.

-

When the methyl group is functionalized into a benzyl acetate, the IUPAC priority shifts. The carbon attached to the new acetate-bearing methyl group becomes C1 of the parent ring. Relative to this new C1, the cyano group is now at C2, and the chloro group is at C4.

Attempting to synthesize this compound starting from 4-chloro-2-methylbenzonitrile[7] would erroneously yield 5-chloro-2-cyanobenzyl acetate.

Self-Validating Synthetic Protocol

The following methodology details the robust, two-step synthesis of CAS 1432679-22-5 from 5-chloro-2-methylbenzonitrile. Every step is designed as a self-validating system to ensure absolute chemical integrity.

Phase 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert 5-chloro-2-methylbenzonitrile to 2-(bromomethyl)-5-chlorobenzonitrile[3]. Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, while AIBN acts as the thermal initiator. Acetonitrile is chosen over carbon tetrachloride to comply with modern green chemistry mandates while maintaining radical stability.

-

Setup: Charge a flame-dried round-bottom flask with 5-chloro-2-methylbenzonitrile (1.0 eq) and anhydrous acetonitrile (0.2 M).

-

Initiation: Add NBS (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Reflux the mixture (80°C) under an inert argon atmosphere for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the starting material and the emergence of a highly UV-active, slower-eluting spot confirms complete benzylic bromination.

-

Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo.

Phase 2: Nucleophilic Substitution (Acetylation)

Objective: Convert the benzylic bromide to (4-chloro-2-cyanophenyl)methyl acetate. Causality: Potassium Acetate (KOAc) in N,N-dimethylformamide (DMF) is the optimal system. DMF effectively solvates the potassium cation, leaving the acetate anion highly nucleophilic (the "naked anion" effect). This ensures rapid Sₙ2 displacement of the bromide without competing elimination pathways.

-

Setup: Dissolve the crude 2-(bromomethyl)-5-chlorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Substitution: Add anhydrous KOAc (1.5 eq). Stir the reaction mixture at 60°C for 2-3 hours.

-

Self-Validation Checkpoint: An aliquot quenched in water and extracted with EtOAc should show a new spot on TLC with a lower Rf than the bromide, indicating the addition of the polar ester group.

-

Workup: Quench the bulk reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield pure (4-chloro-2-cyanophenyl)methyl acetate.

Self-validating synthetic pathway from 5-chloro-2-methylbenzonitrile to the final acetate.

Analytical Validation Standards

To definitively confirm the structural integrity of the synthesized CAS 1432679-22-5, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum must exhibit a sharp singlet integrating to 2H at approximately δ 5.2 ppm , corresponding to the benzylic methylene protons (-CH₂-O-). A sharp singlet at δ 2.1 ppm (3H) confirms the presence of the acetate methyl group. The aromatic region (δ 7.4–7.8 ppm) will display an ABX coupling system characteristic of a 1,2,4-trisubstituted benzene ring.

-

LC-MS (ESI+): While benzyl esters can sometimes exhibit weak molecular ion peaks due to in-source fragmentation, the sodium adduct [M+Na]⁺ at m/z 232.0 (based on the ³⁵Cl isotope) should be clearly identifiable, alongside the characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.

References

- Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof". World Intellectual Property Organization.

-

National Center for Biotechnology Information (PMC). "Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos". NIH PubMed Central. Available at:[Link]

-

Capot Chemical. "50712-70-4 | 5-Chloro-2-methylbenzonitrile". Capot Chemical Catalog. Available at:[Link]

Sources

- 1. (4-chloro-2-cyanophenyl)methyl acetate | 1432679-22-5 [sigmaaldrich.com]

- 2. 1432679-22-5|(4-chloro-2-cyanophenyl)methyl acetate|(4-chloro-2-cyanophenyl)methyl acetate| -范德生物科技公司 [bio-fount.com]

- 3. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1432679-22-5|(4-Chloro-2-cyanophenyl)methyl acetate|BLD Pharm [bldpharm.com]

- 6. 50712-70-4 | 5-Chloro-2-methylbenzonitrile - Capot Chemical [capotchem.com]

- 7. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Process Chemistry of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide

Executive Summary

As a Senior Application Scientist, designing a scalable and robust synthetic route requires more than just mixing reagents; it demands a deep understanding of thermodynamic drivers, kinetic control, and self-validating process indicators. This technical guide details the optimal synthesis of (4-chloro-2-cyanophenyl)methyl acetate (also known as 4-chloro-2-cyanobenzyl acetate), a highly functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs).

The most efficient and atom-economical route to this target relies on a two-step sequence starting from the commercially available 5-chloro-2-methylbenzonitrile[1]. By leveraging a Wohl-Ziegler radical bromination followed by a polar aprotic SN2 substitution, we can construct a highly reliable, self-validating synthetic workflow.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule features a benzylic acetate group, an ortho-cyano group, and a para-chloro group. Retrosynthetic disconnection of the ester C-O bond reveals a benzylic halide intermediate and an acetate nucleophile. The benzylic halide is logically traced back to a benzylic methyl group via radical halogenation.

Retrosynthetic analysis of (4-Chloro-2-cyanophenyl)methyl acetate.

This specific sequence is chosen because the electron-withdrawing cyano and chloro groups deactivate the aromatic ring, effectively preventing unwanted electrophilic aromatic substitution during the bromination phase, thereby directing the reaction exclusively to the benzylic position[2].

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Causality & Mechanistic Insights

The first step is the transformation of 5-chloro-2-methylbenzonitrile to 2-(bromomethyl)-5-chlorobenzonitrile[3]. We utilize the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[4].

The causality behind selecting NBS over molecular bromine (Br₂) is kinetic control. NBS acts as a "bromine sink," maintaining a very low, steady-state concentration of Br₂ in the reaction mixture[2]. Thermal decomposition of AIBN generates nitrogen gas and radical species that initiate the homolytic cleavage of trace Br₂. The resulting bromine radical abstracts the benzylic hydrogen, forming a resonance-stabilized benzylic radical. The low concentration of Br₂ ensures that the reaction proceeds strictly via radical substitution rather than electrophilic addition or aromatic substitution[2][4].

Self-Validating Protocol

-

Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, charge 5-chloro-2-methylbenzonitrile (1.0 eq) and anhydrous acetonitrile (10 volumes).

-

Reagent Addition: Add NBS (1.1 eq) in one portion, followed immediately by AIBN (0.05 eq)[4].

-

Propagation: Heat the reaction mixture to 70–80 °C (reflux).

-

Self-Validation (Visual & Analytical): The reaction is a self-validating system. As the reaction proceeds, the denser NBS is consumed, and the lighter succinimide byproduct forms. A change in the optical clarity or precipitation profile of the solution acts as a visual cue of conversion[4]. Monitor via HPLC at 4 hours; the process validates itself when the mono-brominated peak plateaus before significant di-bromination occurs.

-

Workup: Cool the mixture to 0–5 °C to fully precipitate the succinimide byproduct. Filter the suspension, wash the filter cake with cold solvent, and concentrate the filtrate under reduced pressure to yield the crude intermediate[1].

Step 2: Nucleophilic Aliphatic Substitution (SN2 Acetylation)

Causality & Mechanistic Insights

The second step converts the highly electrophilic 2-(bromomethyl)-5-chlorobenzonitrile into the target acetate ester. The ortho-cyano group exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon.

To maximize the SN2 reaction rate, we utilize Potassium Acetate (KOAc) in N,N-Dimethylformamide (DMF)[5]. The causality here lies in solvent effects: DMF is a polar aprotic solvent. It selectively solvates the potassium cation but leaves the acetate anion "naked" and unsolvated. This drastically enhances the nucleophilicity of the acetate ion, ensuring rapid and complete backside attack on the benzylic bromide[5].

Process workflow and self-validating IPCs for the two-step synthesis.

Self-Validating Protocol

-

Preparation: To a reaction vessel, add the crude 2-(bromomethyl)-5-chlorobenzonitrile (1.0 eq) and dissolve in anhydrous DMF (5 volumes)[5].

-

Nucleophilic Addition: Add anhydrous KOAc (1.5 eq) to the solution.

-

Reaction: Heat the mixture to 60 °C with vigorous stirring for 3–5 hours.

-

Self-Validation (Visual): The displacement of the bromide ion results in the formation of Potassium Bromide (KBr). Because KBr is insoluble in DMF, it precipitates out of solution as a fine white solid. This precipitation drives the equilibrium forward (Le Chatelier's Principle) and provides an immediate visual confirmation that the substitution is occurring successfully.

-

Workup: Quench the reaction by pouring it into ice water (15 volumes). The water dissolves the KBr byproduct and forces the highly hydrophobic target ester to precipitate. Filter the resulting solid, wash thoroughly with water to remove residual DMF, and dry under vacuum to afford high-purity (4-chloro-2-cyanophenyl)methyl acetate.

Quantitative Process Parameters

To ensure reproducibility across different laboratory scales, the critical process parameters and expected outcomes are summarized below:

| Parameter | Step 1: Wohl-Ziegler Bromination | Step 2: SN2 Acetylation |

| Starting Material | 5-Chloro-2-methylbenzonitrile (1.0 eq) | 2-(Bromomethyl)-5-chlorobenzonitrile (1.0 eq) |

| Reagents | NBS (1.1 eq), AIBN (0.05 eq) | Potassium Acetate (KOAc) (1.5 eq) |

| Solvent | Acetonitrile (MeCN) (10 vol) | N,N-Dimethylformamide (DMF) (5 vol) |

| Temperature | 70–80 °C (Reflux) | 60 °C |

| Reaction Time | 4–6 hours | 3–5 hours |

| In-Process Control | HPLC (Monitor SM consumption) | HPLC (Monitor Int. consumption) |

| Expected Yield | 75–85% | 85–95% |

| Visual Indicator | Succinimide precipitation/flotation | KBr precipitation |

Sources

A Preliminary Investigation into the Reactivity of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-cyanophenyl)methyl acetate is a multifunctional organic compound with potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the interplay of a benzylic acetate, an aromatic chloro group, and a cyano group, all situated on a benzene ring. This technical guide presents a preliminary, in-depth investigation into the predicted reactivity of this molecule. As a compound with limited direct literature, this analysis is built upon established principles of organic chemistry and data from structurally analogous compounds. We will explore the anticipated reactivity at each functional group, propose reaction pathways for key transformations, and provide hypothetical experimental protocols. This guide aims to serve as a foundational resource for researchers interested in utilizing (4-Chloro-2-cyanophenyl)methyl acetate in their synthetic endeavors.

Introduction and Structural Features

(4-Chloro-2-cyanophenyl)methyl acetate possesses a unique arrangement of functional groups that suggests a rich and varied chemical reactivity. The core structure consists of a benzene ring substituted with a chloro and a cyano group at the 4- and 2-positions, respectively. A methyl acetate group is attached via a methylene linker at the 1-position.

The chloro and cyano groups are both electron-withdrawing, which will significantly influence the reactivity of the aromatic ring and the benzylic position. The benzylic acetate provides a leaving group, making the benzylic carbon susceptible to nucleophilic attack. The cyano group itself can undergo a variety of transformations, including hydrolysis and reduction.

This guide will systematically explore the predicted reactivity at each of these sites, providing a theoretical framework for the practical application of (4-Chloro-2-cyanophenyl)methyl acetate in organic synthesis.

Caption: Structure of (4-Chloro-2-cyanophenyl)methyl acetate.

Predicted Reactivity Profile

Reactivity of the Benzylic Acetate Group

The primary site of reactivity is expected to be the benzylic acetate. The acetate group is a good leaving group, and the benzylic position is activated towards nucleophilic substitution.

2.1.1. Nucleophilic Substitution

The benzylic carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the acetate group. This is a fundamental reaction for introducing new functionalities at this position. The use of glycerol as a green solvent has been shown to be effective in facilitating nucleophilic substitution of benzyl halides with ammonium acetate to produce benzyl acetate, suggesting its potential applicability in related transformations.[1]

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Hydroxide | NaOH, KOH | (4-Chloro-2-cyanophenyl)methanol |

| Alkoxide | NaOMe, NaOEt | (4-Chloro-2-cyanophenyl)methyl ether |

| Amine | NH3, RNH2 | N-((4-Chloro-2-cyanophenyl)methyl)amine |

| Thiolate | NaSH, NaSPh | (4-Chloro-2-cyanophenyl)methyl sulfide |

The reaction with benzyl chloride and sodium acetate has been studied, providing a basis for predicting the conditions for the reverse reaction.[2]

2.1.2. Hydrolysis

The ester can be hydrolyzed to the corresponding alcohol, (4-Chloro-2-cyanophenyl)methanol, under either acidic or basic conditions. The kinetics of hydrolysis of substituted phenyl acetates have been studied, providing insights into the electronic effects on this transformation.[3][4] Given the electron-withdrawing nature of the chloro and cyano groups, the ester is likely to be more susceptible to base-catalyzed hydrolysis.

Caption: Proposed hydrolysis pathways.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can undergo several important transformations. Aromatic nitriles have a unique reactivity due to the interplay of the aromatic ring and the nitrile moiety.[5]

2.2.1. Hydrolysis

Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (2-carboxy-4-chlorobenzoic acid) or an amide (2-amido-4-chlorobenzamide). This reaction typically requires more forcing conditions than the hydrolysis of the ester.[6][7]

2.2.2. Reduction

The cyano group can be reduced to a primary amine ((4-chloro-2-(aminomethyl)phenyl)methanol). A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Selective reduction of the nitrile in the presence of the ester is a potential challenge. However, methods for the selective reduction of nitriles have been developed. For instance, diisopropylaminoborane with a catalytic amount of lithium borohydride has been shown to reduce nitriles in the presence of esters, especially when the nitrile is activated by electron-withdrawing groups.[8] Catalytic hydrogenation with specific catalysts like Raney Cobalt may also offer selectivity.[9]

Table 2: Predicted Reduction Outcomes

| Reagent | Predicted Major Product | Notes |

| LiAlH4 | (4-Chloro-2-(aminomethyl)phenyl)methanol | Likely reduces both ester and nitrile. |

| BH3·THF | (4-Chloro-2-(aminomethyl)phenyl)methanol | May also reduce the ester. |

| H2, Raney Co | (4-Chloro-2-cyanophenyl)methanol | Potential for selective reduction of the nitrile. |

| Diisopropylaminoborane/cat. LiBH4 | (4-Chloro-2-cyanophenyl)methanol | Good potential for selective nitrile reduction.[8] |

Reactivity of the Aromatic Chlorine

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and para positions. In this molecule, the cyano group is ortho to a hydrogen and meta to the chlorine, while the chloro group is para to the benzylic substituent. The overall electron-withdrawing character of the substituents may allow for SNAr under forcing conditions (high temperature, strong base). Reactions of chlorobenzonitriles with nucleophiles like HMPA have been reported.[10][11]

Reactivity of the Benzylic Methylene Group

While the primary reactivity is the substitution of the acetate, the benzylic C-H bonds can also undergo reaction, particularly under radical conditions. However, the presence of electron-withdrawing groups on the aromatic ring can destabilize benzylic radical and cationic intermediates, potentially making these reactions less favorable compared to substrates with electron-donating groups.[12][13]

Proposed Experimental Protocols

The following protocols are hypothetical and based on standard procedures for analogous transformations. They should be optimized and validated experimentally.

Protocol for Basic Hydrolysis of the Acetate

Objective: To synthesize (4-Chloro-2-cyanophenyl)methanol.

Materials:

-

(4-Chloro-2-cyanophenyl)methyl acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (4-Chloro-2-cyanophenyl)methyl acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (1.5 eq) in water.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the aqueous solution with dilute HCl until pH ~7.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

Caption: Workflow for the basic hydrolysis of the acetate group.

Protocol for Selective Reduction of the Cyano Group

Objective: To synthesize (4-chloro-2-(aminomethyl)phenyl)methyl acetate.

Materials:

-

(4-Chloro-2-cyanophenyl)methyl acetate

-

Diisopropylaminoborane

-

Lithium borohydride (LiBH4)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous HCl

-

Aqueous NaOH

-

Diethyl ether for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve (4-Chloro-2-cyanophenyl)methyl acetate (1.0 eq) in anhydrous THF.

-

Add a catalytic amount of LiBH4 (e.g., 0.1 eq).

-

Slowly add a solution of diisopropylaminoborane in THF at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Make the solution basic by the addition of aqueous NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography.

Safety Profile

While no specific safety data is available for (4-Chloro-2-cyanophenyl)methyl acetate, a safety assessment can be made based on its functional groups.

-

Aromatic Halides: Chloroarenes can be toxic and should be handled with care.

-

Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis under strong acidic conditions.

-

Esters: Generally of low toxicity, but can be irritants.

Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

(4-Chloro-2-cyanophenyl)methyl acetate is a molecule with significant potential for synthetic applications due to its multiple, reactive functional groups. This guide has provided a preliminary, predictive investigation of its reactivity, highlighting the most probable transformations at the benzylic acetate, cyano, and aromatic chloro positions. The benzylic acetate is anticipated to be the most reactive site for nucleophilic substitution and hydrolysis. The cyano group offers opportunities for reduction to an amine or hydrolysis to a carboxylic acid, with the potential for selective transformations. While this guide is based on theoretical predictions and analogous reactions, it provides a solid foundation for future experimental exploration of this promising synthetic intermediate.

References

-

Fiveable. (2025, August 15). Aromatic Nitriles Definition. [Link]

- Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA.

-

ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?[Link]

- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

-

Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

- Wolfson, A., D'Addario, E., & Gualtieri, C. (2012). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 24(3), 1226-1228.

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

-

MDPI. (2022, October 24). Reactions of Nitrile Anions. [Link]

- Horská, V., et al. (2018). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.

-

Taylor & Francis Online. (2006, December 6). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. [Link]

-

STARS. (1982, January 1). Aromatic Nucleophilic-Substitution II. the Reaction of Chlorobenzonitr. [Link]

-

ACS Publications. (1960). Reaction of cyanide ion with aromatic nitriles and aromatic heterocyclic compounds in dipolar aprotic solvents. Cyanide exchange. [Link]

-

ACS Publications. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. [Link]

-

Royal Society of Chemistry. (2017, November 14). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

SciSpace. (2017, November 14). Selective CH bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]

-

ResearchGate. (2025, August 7). Kinetics of reaction of benzyl chloride with sodium acetate using Aliquat 336 as a phase-transfer catalyst. [Link]

-

ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?[Link]

-

ResearchGate. (2025, August 9). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. [Link]

-

RSC Publishing. (2022, May 23). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

-

RSC Publishing. (2002). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. [Link]

-

R Discovery. (2005, February 24). Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates toward imidazole in aqueous phase. [Link]

-

Journal of Chemical Sciences. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. [Link]

-

ResearchGate. (n.d.). RePoRt on selective acylation of benZylic alcohol to benZyl acetate with catalytic system ni/sio2: an enviRonmentally benevolent. [Link]

-

ResearchGate. (n.d.). Reactions of electron-rich heteroarenes with benzyl-and anisyl acetates. [Link]

-

University of Tokyo. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]

-

ResearchGate. (n.d.). Critical survey of stability constants of cyano complexes. [Link]

-

YouTube. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. [Link]

-

MDPI. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. [Link]

-

National Institutes of Health. (2016, April 11). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. [Link]

- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

Arkivoc. (2019, June 9). A novel process for the synthesis of substantially pure Letrozole. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. savemyexams.com [savemyexams.com]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]

- 13. youtube.com [youtube.com]

(4-Chloro-2-cyanophenyl)methyl acetate: An In-depth Technical Guide to its Solubility in Common Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is based on theoretical principles and data from analogous compounds. The safe handling and use of any chemical require adherence to established laboratory safety protocols and regulations. All predictions and protocols should be verified experimentally.

Introduction and Strategic Overview

(4-Chloro-2-cyanophenyl)methyl acetate is a substituted aromatic compound featuring a chlorophenyl ring, a cyano group, and a methyl acetate moiety. While specific applications of this molecule are not widely documented in public literature, its structural motifs are common in medicinal chemistry and organic synthesis, suggesting its potential role as an intermediate in the development of novel chemical entities.

The solubility of any compound is a critical physicochemical parameter that governs its utility in a vast array of applications, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. An understanding of a compound's solubility profile is not merely academic; it is a cornerstone of process development, formulation science, and ultimately, the successful translation of a molecule from the bench to its intended application.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (4-Chloro-2-cyanophenyl)methyl acetate. In the absence of direct empirical data in the scientific literature, this document leverages fundamental principles of chemical interactions and provides the necessary tools for the practicing scientist to generate reliable solubility data.

Physicochemical Characterization of (4-Chloro-2-cyanophenyl)methyl acetate

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.

-

Molecular Formula: C₁₀H₈ClNO₂

-

Molecular Weight: 209.63 g/mol

-

CAS Number: Not definitively assigned in public databases for the 4-chloro-2-cyano isomer. A related isomer, methyl 2-chloro-2-(3-cyanophenyl)acetate, has the CAS number 1344704-36-4.[1]

-

Predicted Properties: While experimental data for melting and boiling points are unavailable, related isomers are solids at room temperature.[2][3]

Caption: Molecular structure of (4-Chloro-2-cyanophenyl)methyl acetate.

Structural Analysis for Polarity Prediction:

The molecule possesses both polar and non-polar characteristics:

-

Non-polar components: The benzene ring is inherently non-polar and will favor interactions with non-polar solvents.

-

Polar components:

-

The cyano group (-C≡N) has a strong dipole moment.

-

The ester group (-COOCH₃) is also polar.

-

The chloro group (-Cl) is electronegative and contributes to the molecule's overall polarity.

-

The presence of multiple polar functional groups suggests that (4-Chloro-2-cyanophenyl)methyl acetate is a polar molecule . However, the non-polar phenyl ring will influence its solubility in less polar solvents. This duality is key to understanding its solubility profile.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This long-standing principle in chemistry states that a solute will dissolve best in a solvent that has a similar polarity.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new solute-solvent interactions. When the solute and solvent have similar polarities, the energy required to break the existing interactions is balanced by the energy released in forming new, favorable interactions.

Solvents are broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[5]

-

Polar Aprotic Solvents: These solvents, including acetone and dimethyl sulfoxide (DMSO), have a significant dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.[5]

-

Non-polar Solvents: These solvents, like hexane and toluene, have low dielectric constants and do not have a significant dipole moment.[4]

Caption: The "Like Dissolves Like" principle applied to the target molecule.

Predicted Solubility Profile of (4-Chloro-2-cyanophenyl)methyl acetate

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The polar protic nature of these solvents will effectively solvate the polar ester and cyano groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents have strong dipole moments that can interact favorably with the polar regions of the solute.[5] DCM and Ethyl Acetate may show slightly lower solubility due to their lower polarity compared to DMSO. |

| Non-polar | Hexane, Cyclohexane, Toluene | Low to Very Low | The significant polarity of the solute makes it incompatible with non-polar solvents. The energy required to break the solute-solute interactions would not be compensated by weak solute-solvent interactions.[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[6] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Materials and Equipment

-

(4-Chloro-2-cyanophenyl)methyl acetate (solid)

-

Selected solvents (high purity, e.g., HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantitative method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid (4-Chloro-2-cyanophenyl)methyl acetate to a pre-weighed vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.[6]

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Solvent Safety: Always consult the SDS for each solvent used and handle them according to their specific safety requirements.

Conclusion

This technical guide provides a comprehensive framework for approaching the solubility of (4-Chloro-2-cyanophenyl)methyl acetate. Based on its molecular structure, the compound is predicted to be a polar molecule with high solubility in polar protic and polar aprotic solvents, and low solubility in non-polar solvents. However, these predictions must be substantiated by empirical data. The provided shake-flask protocol offers a robust method for the experimental determination of its solubility in various solvents. Accurate solubility data is indispensable for the effective design of synthetic routes, purification schemes, and formulation strategies involving this compound.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate - C10H8ClNO2, density, melting point, boiling point, structural formula, synthesis.

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

DC Fine Chemicals. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. evitachem.com [evitachem.com]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Theoretical and Prospective Technical Guide on (4-Chloro-2-cyanophenyl)methyl acetate

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This guide provides a comprehensive theoretical and prospective analysis of (4-Chloro-2-cyanophenyl)methyl acetate, a novel compound for which published experimental data is scarce. By leveraging data from structurally similar molecules, this document outlines predicted physicochemical properties, proposes a viable synthetic route with detailed characterization protocols, and details a framework for in-depth theoretical studies using computational chemistry. Furthermore, potential applications in medicinal chemistry are discussed, grounding these prospects in the known biological activities of related substituted benzyl acetates and cyanophenyl compounds. This whitepaper is intended to serve as a foundational resource to stimulate and guide future experimental research into this promising molecule.

Introduction and Rationale

(4-Chloro-2-cyanophenyl)methyl acetate is a small organic molecule distinguished by a unique substitution pattern on the phenyl ring: a chloro group at the 4-position, a cyano group at the 2-position, and a methyl acetate ester linked via a benzylic carbon. This combination of a halogen, a nitrile, and an ester moiety suggests a rich and complex chemical profile. Substituted benzyl acetates are a known class of compounds with applications in medicinal chemistry, including the ability to modulate cellular functions.[1][2] Similarly, molecules containing the cyanophenyl group have been investigated for a range of biological activities, including anticancer properties.[3]

Despite the potential interest stemming from its constituent functional groups, (4-Chloro-2-cyanophenyl)methyl acetate remains a largely uncharacterized molecule in the scientific literature. This guide, therefore, adopts a prospective and theoretical approach. It serves not as a review of existing work, but as a detailed roadmap for future research. By applying established principles of synthetic chemistry, spectroscopy, and computational modeling, we can construct a robust profile of this compound, laying the essential groundwork for its synthesis and subsequent investigation.

Predicted Physicochemical & Molecular Properties

While experimental data is not available, we can predict key molecular properties for (4-Chloro-2-cyanophenyl)methyl acetate based on its structure. These in silico predictions are crucial for anticipating its behavior in biological and chemical systems, such as solubility, membrane permeability, and reactivity.

| Property | Predicted Value | Rationale / Methodology |

| Molecular Formula | C₁₀H₈ClNO₂ | Based on atom count from the chemical structure. |

| Molecular Weight | 209.63 g/mol | Sum of atomic weights.[4] |

| CAS Number | Not Assigned | No record found in chemical databases. |

| Topological Polar Surface Area (TPSA) | 50.01 Ų | Calculated based on contributions from the nitrile (C≡N) and ester (C=O, C-O) groups.[5] This value suggests moderate cell permeability. |

| LogP (Octanol-Water Partition Coeff.) | ~2.0 - 2.5 | Estimated based on values for similar structures like 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid (LogP = 2.02)[6] and 3-Chlorobenzonitrile (LogP = 2.21).[5] This indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |

| Hydrogen Bond Acceptors | 3 | One nitrile nitrogen and two ester oxygens. |

| Rotatable Bonds | 2 | The C-C bond between the ring and the methylene group, and the C-O bond of the ester. |

Proposed Synthesis and Spectroscopic Characterization

A logical and efficient synthesis of (4-Chloro-2-cyanophenyl)methyl acetate can be envisioned via the acetylation of its corresponding alcohol precursor, 4-chloro-2-cyanobenzyl alcohol. This approach is standard for the preparation of benzyl acetate derivatives.[1][2]

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 4-chloro-2-cyanotoluene, involving a benzylic bromination followed by esterification. A more direct route is the acetylation of 4-chloro-2-cyanobenzyl alcohol, should this precursor be available.

Caption: Proposed synthetic routes to the target compound.

Detailed Experimental Protocol: Esterification

This protocol describes the acetylation of 4-chloro-2-cyanobenzyl alcohol.

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-cyanobenzyl alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol). Add pyridine (1.5 eq) as a base and catalyst.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Causality: Acetic anhydride is the acetylating agent. The reaction is exothermic, so slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions. Pyridine acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.

-

Validation: The bicarbonate solution neutralizes excess acetic anhydride and the acetic acid byproduct. Successful neutralization is confirmed by the cessation of gas evolution.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure (4-Chloro-2-cyanophenyl)methyl acetate.

Proposed Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following table outlines the expected characteristic signals.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Notes |

| ¹H NMR | Aromatic Protons (Ar-H ) | δ 7.5 - 7.8 ppm | Three distinct signals (doublet, singlet/doublet, doublet) are expected in the aromatic region, deshielded by the electron-withdrawing Cl and CN groups. |

| Methylene Protons (-CH₂ -O) | δ 5.1 - 5.3 ppm | A singlet corresponding to the two benzylic protons, deshielded by the adjacent aromatic ring and oxygen atom. | |

| Methyl Protons (O-CO-CH₃ ) | δ 2.0 - 2.2 ppm | A sharp singlet for the three acetyl methyl protons. | |

| ¹³C NMR | Nitrile Carbon (-C ≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Carbonyl Carbon (-C =O) | δ 170 - 172 ppm | Typical range for an ester carbonyl carbon.[1] | |

| Aromatic Carbons (Ar-C ) | δ 125 - 140 ppm | Six distinct signals are expected for the aromatic carbons. | |

| Methylene Carbon (-C H₂-O) | δ 65 - 70 ppm | Benzylic carbon attached to an oxygen atom. | |

| Methyl Carbon (O-CO-C H₃) | δ 20 - 22 ppm | Acetyl methyl carbon. | |

| FT-IR | Nitrile Stretch (C≡N) | 2220 - 2240 cm⁻¹ | A sharp, medium-intensity peak characteristic of the nitrile group.[7][8] |

| Carbonyl Stretch (C=O) | 1735 - 1750 cm⁻¹ | A strong, sharp absorption peak, characteristic of an ester carbonyl.[9][10] | |

| C-O Stretch (Ester) | 1200 - 1250 cm⁻¹ | Strong band associated with the C-O single bond of the ester.[9] | |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | Weak to medium peaks just above 3000 cm⁻¹, typical for sp² C-H bonds.[10] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 209.6 (Cl³⁵), 211.6 (Cl³⁷) | Expect to see two peaks for the molecular ion in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

Prospective Theoretical & Computational Studies

To fully understand the electronic structure, reactivity, and potential intermolecular interactions of (4-Chloro-2-cyanophenyl)methyl acetate, a rigorous computational analysis is essential. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights that can guide experimental design.[1][11][12][13]

Computational Workflow

The following workflow outlines a standard approach for the theoretical characterization of the molecule.

Caption: Workflow for DFT-based theoretical studies.

Key Theoretical Descriptors and Their Significance

The computational study should focus on calculating the parameters listed below, which are critical for predicting the molecule's chemical behavior.

-

Expertise & Causality: The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and validated method for organic molecules, providing a good balance between accuracy and computational cost for geometry, vibrational, and electronic properties.[13] Frequency analysis (Step 2) is a self-validating check; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

| Parameter | Definition & Significance |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. A higher E_HOMO suggests greater reactivity as a nucleophile. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. A lower E_LUMO suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO. A smaller energy gap indicates higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of electron density. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. |

| Global Electrophilicity (ω) | ω = μ² / (2η), where μ is the electronic chemical potential. An index that measures the propensity of a species to accept electrons. |

| Predicted NMR Shifts | Calculation of ¹H and ¹³C chemical shifts using methods like GIAO.[13] This allows for direct comparison with experimental data to validate the computed structure. |

Potential Applications & Future Research

The unique combination of functional groups in (4-Chloro-2-cyanophenyl)methyl acetate suggests several avenues for investigation, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The benzyl acetate scaffold has been shown to induce cytoplasmic acidification, which can reduce gap junctional conductance.[1] This mechanism could be explored for applications where decoupling of cells is therapeutically desirable. Furthermore, the cyanophenyl moiety is present in numerous compounds with demonstrated anticancer activity.[3] The target molecule could therefore be screened as a potential cytotoxic agent or enzyme inhibitor.

-

Agrochemicals: Chlorobenzonitriles are important intermediates and active ingredients in agrochemicals.[14] The specific substitution pattern of this molecule may confer novel herbicidal or fungicidal properties.

-

Organic Synthesis: The molecule can serve as a versatile intermediate. The ester can be hydrolyzed to the alcohol, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, and the chloro group can participate in cross-coupling reactions, opening pathways to a wide range of derivatives.

Future Directions:

-

Synthesis and Validation: The immediate priority is the successful synthesis and rigorous spectroscopic confirmation of (4-Chloro-2-cyanophenyl)methyl acetate using the protocols outlined in this guide.

-

Experimental & Computational Correlation: Correlate the experimental spectroscopic data (NMR, FT-IR) with the results from DFT calculations to validate the theoretical model.

-

Biological Screening: Conduct in-vitro screening assays to evaluate its cytotoxicity against various cancer cell lines and its antimicrobial activity against pathogenic bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogues with modifications to the substitution pattern to establish clear SARs, which can guide the development of more potent and selective compounds.

References

-

Hassan, Y., et al. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Ribeiro da Silva, M. A., et al. (2014). Thermodynamic Study of Chlorobenzonitrile Isomers: A Survey on the Polymorphism, Pseudosymmetry, and the Chloro···Cyano Interaction. The Journal of Physical Chemistry A. [Link]

-

Ribeiro da Silva, M. A., et al. (2014). Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction. PubMed. [Link]

-

ChemSynthesis. (4-chlorophenyl)(cyano)methyl acetate. ChemSynthesis. [Link]

-